2-(Phenylsulfonyl)propan-1-amine
Description
2-(Phenylsulfonyl)propan-1-amine is a primary amine featuring a phenylsulfonyl moiety attached to the second carbon of a propane backbone.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)propan-1-amine |
InChI |
InChI=1S/C9H13NO2S/c1-8(7-10)13(11,12)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 |
InChI Key |
NCYLYTBRCYZHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)propan-1-amine typically involves the sulfonylation of propan-1-amine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfonyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)propan-1-amine involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(a) 2-Phenylpropan-1-amine Derivatives
- N-Methyl-2-phenylpropan-1-amine (): Structure: Methylation of the amine group. Properties: Molecular weight 149.23 g/mol, pKa 9.99 (). Synthesis: Not explicitly detailed, but reductive amination (e.g., NaBH3CN) is common for similar amines. Comparison: The sulfonyl group in 2-(phenylsulfonyl)propan-1-amine would reduce basicity compared to this methylated analog due to electron withdrawal.
(b) Phenylsulfonyl-Containing Amines
- N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine (12) (): Structure: Incorporates phenylsulfonyl, indole, and piperidine moieties. Synthesis: GP4 method using NaBH3CN in THF/MeOH (yield: 31–49%) ().
(c) Fluorinated and Heterocyclic Analogs
- 2-(2-Fluorophenyl)propan-2-amine (): Structure: Fluorine substitution on the phenyl ring. Comparison: Fluorine’s electronegativity alters electronic properties differently than the sulfonyl group.
Physicochemical Properties
*Estimated based on analogs. †Predicted lower pKa due to sulfonyl electron withdrawal.
Biological Activity
2-(Phenylsulfonyl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H11NO2S
- Molecular Weight : 199.25 g/mol
- CAS Number : [Not specified in the search results]
The compound features a sulfonyl group attached to a phenyl ring, which is known to enhance the biological activity of amines by improving their interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds related to this compound demonstrate antiviral properties. For instance, a derivative was shown to inhibit Chikungunya virus (CHIKV) with a selectivity index greater than 61, suggesting a promising avenue for further antiviral development .
Antimicrobial Properties
The compound has been explored for its potential antimicrobial effects. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific metabolic pathways, such as glucose-6-phosphate metabolism, which is crucial for bacterial survival .
Neurological Effects
Research has also suggested that similar compounds can act as selective antagonists of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders. The structure-activity relationship studies indicate that modifications in the phenyl or alkyl groups can enhance selectivity and potency against specific receptor subtypes .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic routes may include:
- Formation of the Sulfonamide : Reaction of phenylsulfonyl chloride with an appropriate amine.
- Alkylation : Alkylation of the resulting sulfonamide with propan-1-amine.
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Case Study 1: Antiviral Activity Against CHIKV
In a study focused on antiviral compounds, several derivatives of this compound were synthesized and tested for their ability to inhibit CHIKV. The most promising compound demonstrated significant antiviral activity with minimal cytotoxicity, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
A series of sulfonamide derivatives were evaluated for their antimicrobial activity against various bacterial strains. The results indicated that certain modifications to the phenyl ring enhanced the antimicrobial efficacy while maintaining low toxicity towards mammalian cells .
Research Findings Summary Table
| Study | Activity | Findings |
|---|---|---|
| Antiviral Activity Against CHIKV | Inhibition | Selectivity index > 61; promising lead compound |
| Antimicrobial Efficacy | Bacterial Growth Inhibition | Enhanced activity with specific structural modifications |
| Neurological Effects | NMDA Receptor Antagonism | Potent antagonists developed with selective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
